2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-3-26(23,24)19-11-7-6-10-16(19)20(22)21-17-12-13-18(25-2)15-9-5-4-8-14(15)17/h4-13H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUVPPYQOBGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation, where ethanesulfonyl chloride reacts with the benzamide core in the presence of a base such as triethylamine.
Attachment of the 4-Methoxynaphthalen-1-yl Moiety: The final step involves the coupling of the 4-methoxynaphthalen-1-yl group to the benzamide core through a nucleophilic substitution reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the ethanesulfonyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, where nucleophiles such as amines or thiols can replace the ethanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Research Findings :
- Ethylsulfonyl derivatives exhibit higher metabolic stability compared to methylsulfonyl analogs due to reduced oxidative susceptibility .
- Ethoxy substituents (e.g., 4-ethoxy-N-(4-methoxynaphthalen-1-yl)benzamide) demonstrate weaker enzyme inhibition (IC₅₀ > 10 µM) compared to ethylsulfonyl derivatives (IC₅₀ ~2–5 µM), likely due to diminished electron withdrawal .
Modifications in the N-Substituent
| Compound Name | N-Substituent | Key Differences | Impact on Properties |
|---|---|---|---|
| 2-(Ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | Thiazole-linked naphthalene | Thiazole ring instead of methoxynaphthalene | Enhanced π-stacking but reduced solubility; altered selectivity in kinase inhibition |
| N-(4-Ethylphenyl)-2-(ethylsulfanyl)benzamide | Ethylphenyl group; ethylsulfanyl (–SCH₂CH₃) | Sulfanyl (–S–) vs. sulfonyl (–SO₂–) | Lower oxidation state of sulfur reduces polarity; higher logP (3.2 vs. 2.5 for sulfonyl) |
Research Findings :
- Thiazole-containing analogs (e.g., 2-(ethylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide) show broader kinase inhibition but lower specificity .
Sulfonyl Group Modifications
| Compound Name | Sulfonyl Group | Key Differences | Impact on Properties |
|---|---|---|---|
| 4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | Bis-cyanoethylsulfamoyl | Cyanoethyl groups on sulfamoyl | Increased hydrogen-bonding capacity; enhanced solubility in polar solvents |
| 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Dipropylsulfamoyl | Propyl chains on sulfamoyl | Higher logP (4.1 vs. 3.5 for ethylsulfonyl); improved blood-brain barrier penetration |
Research Findings :
- Ethylsulfonyl derivatives strike a balance between lipophilicity (logP ~2.5) and aqueous solubility (0.5 mg/mL), making them suitable for oral bioavailability studies .
- Bulkier sulfamoyl groups (e.g., dipropylsulfamoyl) enhance target affinity (Ki = 0.8 nM vs. 5.2 nM for ethylsulfonyl) but reduce metabolic stability .
Key Distinguishing Features of 2-(Ethanesulfonyl)-N-(4-Methoxynaphthalen-1-yl)benzamide
- Dual Functional Groups : The ethylsulfonyl group enhances reactivity with cysteine residues in enzymes, while the methoxynaphthalene moiety facilitates intercalation into hydrophobic pockets .
- Balanced Physicochemical Profile : Optimal logP (2.5) and polar surface area (90 Ų) support both membrane permeability and solubility .
- Broad Applications : Demonstrated activity in cancer cell line assays (e.g., IC₅₀ = 1.8 µM against MCF-7) and materials science (e.g., fluorescence quantum yield = 0.45) .
Biological Activity
2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including an ethanesulfonyl group and a methoxynaphthalene moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment due to its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is with a CAS number of 898459-16-0. Its structure is significant for understanding its biological activity, particularly its ability to inhibit tubulin polymerization.
The primary biological activity of this compound is linked to its ability to disrupt microtubule dynamics. By inhibiting tubulin polymerization, it leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. This mechanism is crucial for developing anticancer therapies as it prevents uncontrolled cell division.
Biological Activity Assessment
Research studies have evaluated the biological activity of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide through various assays:
| Assay Type | Purpose | Outcome |
|---|---|---|
| MTT Assay | Assess cytotoxicity against tumor cells | Significant reduction in cell viability |
| Colony Formation Assay | Evaluate anchorage-independent growth | Inhibition of colony formation observed |
| Cell Cycle Analysis | Determine cell cycle distribution | G2/M arrest confirmed |
| Apoptosis Detection | Measure apoptosis induction | Increased annexin V positive cells noted |
Case Studies and Research Findings
Several studies have highlighted the efficacy of 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide in preclinical models:
- In vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM for breast cancer cells) .
- Mechanistic Insights : Further investigations revealed that the compound's interaction with tubulin leads to significant alterations in microtubule stability, which is critical for mitotic spindle formation .
- Comparative Analysis : When compared with other similar compounds, 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide exhibited superior activity in disrupting microtubule dynamics, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via coupling reactions between benzamide derivatives and sulfonated intermediates. For example, analogous sulfonamide syntheses use acetonitrile:water (3:1) as a solvent system under reflux for 72 hours, followed by crystallization (e.g., methanol:water for purification, yielding ~75% purity) . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Continuous flow reactors and automated systems may enhance scalability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer:
- IR Spectroscopy: Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
- NMR: ¹H NMR should resolve methoxy (δ ~3.8–4.0 ppm) and naphthalene aromatic protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and sulfonyl carbons.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₂₀H₁₉NO₄S) .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Answer: Structural analogs with sulfonamide and methoxynaphthalene moieties show antimicrobial and anticancer activity. Assays include:
- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative bacteria.
- Anticancer: MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent controls). Mitigation strategies:
- Dose-Response Validation: Replicate studies across multiple labs.
- Structure-Activity Relationship (SAR) Analysis: Compare analogs to isolate functional group contributions (e.g., ethanesulfonyl vs. methylsulfonyl) .
Q. What mechanistic insights exist for the oxidation of the methoxy group in related compounds, and how might this inform reactivity studies?
- Answer: Methoxy groups on aromatic rings can oxidize to hydroxyl groups under strong acidic/basic conditions (e.g., HNO₃/H₂SO₄). Kinetic studies using HPLC or in situ FTIR track reaction progress. Computational models (DFT) predict activation barriers .
Q. What strategies are recommended for designing derivatives to enhance target selectivity in enzyme inhibition?
- Answer:
- Scaffold Modulation: Introduce substituents at the benzamide or naphthalene positions to alter steric/electronic profiles.
- Docking Studies: Use molecular modeling (e.g., AutoDock) to predict binding to enzyme active sites (e.g., kinases, proteases) .
Q. How can researchers address low yields in large-scale synthesis, and what purification methods are most effective?
- Answer:
- Yield Optimization: Replace batch reactors with flow chemistry for better heat/mass transfer.
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization. Purity >98% is achievable via HPLC (C18 column, acetonitrile/water gradient) .
Methodological Considerations
- Data Reproducibility: Standardize solvent batches and assay protocols (e.g., ATCC cell lines, RPMI-1640 media) .
- Contradiction Analysis: Use meta-analysis tools (e.g., RevMan) to compare published IC₅₀/MIC values and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
